molecular formula C9H6Cl2O2 B8400512 Monomethyl terephthaloyl chloride

Monomethyl terephthaloyl chloride

Cat. No.: B8400512
M. Wt: 217.05 g/mol
InChI Key: NTNUPCREDHXJEL-UHFFFAOYSA-N
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Description

Monomethyl terephthaloyl chloride (CAS 7377-26-6), also known as methyl 4-chlorocarbonylbenzoate, is a chemical monomer of significant interest in advanced materials research . With the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol, its structure features both an acyl chloride and a methyl ester group on a benzene ring, making it a versatile and asymmetrical building block for polymer synthesis . Its primary research value lies in its role as a precursor for developing specialized polymers, including modified aramids and polyesters, where its asymmetric nature can be leveraged to alter polymer chain packing, crystallinity, and final material properties . Researchers utilize this compound to create novel materials with potential applications in high-strength fibers, protective coatings, and heat-resistant composites, drawing from the established utility of its symmetrical analogue, terephthaloyl chloride, which is critical for producing commercial aramids like Kevlar® . The compound requires careful handling as it is moisture-sensitive and can react vigorously with nucleophiles; it is typically characterized by techniques such as chromatography and spectroscopy to ensure purity for research purposes . This product is intended for laboratory research and development use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

2-methylbenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C9H6Cl2O2/c1-5-4-6(8(10)12)2-3-7(5)9(11)13/h2-4H,1H3

InChI Key

NTNUPCREDHXJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Isophthaloyl Chloride (ICl)

ICl is the meta-isomer of TCl, differing in the position of the acyl chloride groups on the benzene ring.

Property Terephthaloyl Chloride (TCl) Isophthaloyl Chloride (ICl)
Structure Para-substituted Meta-substituted
Hydrolysis Rate Slower due to symmetry Faster due to steric effects
Hydrolysis Products Terephthalic acid Isophthalic acid
Applications Aramid fibers, aerogels, COFs Flexible polymers, coatings
Thermal Stability Higher (decomposes at 265°C) Slightly lower

Key Findings :

  • Hydrolytic Stability : TCl exhibits slower hydrolysis in aqueous solutions compared to ICl, making it preferable in applications requiring prolonged stability .
  • Polymer Properties : In polyamide aerogels, TCl produces materials with higher surface area and density, while ICl enhances flexibility in copolymers .
  • Crystallinity : TCl-based polymers (e.g., PPTA) form rigid, crystalline structures, whereas ICl introduces kinks, reducing crystallinity .

Phenylphosphonic Dichloride

Used in polyphosphonates, this compound contrasts with TCl in reactivity and applications:

Property Terephthaloyl Chloride (TCl) Phenylphosphonic Dichloride
Reactivity Forms amides/esters Forms phosphonate esters
Applications High-strength fibers, aerogels Flame-retardant polymers
Thermal Stability High (up to 265°C) Moderate (decomposes ~200°C)

Key Findings :

  • TCl-based polyamides (e.g., Kevlar®) prioritize mechanical strength, while phenylphosphonic dichloride derivatives focus on flame retardancy .

Aliphatic Acyl Chlorides (e.g., Acetyl Chloride)

Property Terephthaloyl Chloride (TCl) Acetyl Chloride
Reactivity High (two reactive sites) Moderate (one reactive site)
Applications High-performance polymers Pharmaceuticals, agrochemicals
Hydrolysis Sensitivity Moderate Very high

Key Findings :

Aerogels

TCl-based polyamide aerogels exhibit superior mechanical strength and thermal insulation compared to ICl variants. For example:

Parameter 100% TCl TCl/ICl Blend
Surface Area (m²/g) 450–500 300–350
Density (g/cm³) 0.15–0.20 0.20–0.25
Compressive Strength High Moderate

Source : NASA studies show TCl aerogels achieve optimal properties at 5% solid concentration .

Covalent Organic Frameworks (COFs)

TCl’s reactivity with amines under controlled conditions produces highly crystalline amide COFs (surface area: 261 m²/g), outperforming imine-based COFs (33 m²/g) .

Market and Industrial Relevance

The TCl market is projected to grow at a 4% CAGR (2024–2030), driven by demand for aramid fibers in aerospace and automotive sectors .

Preparation Methods

Esterification of Terephthalic Acid

The first step involves selective esterification of one carboxylic acid group in terephthalic acid (TPA). Methanol is commonly used under acidic or basic catalysis:

TPA+CH3OHH+/OHMonomethyl terephthalate+H2O\text{TPA} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Monomethyl terephthalate} + \text{H}2\text{O}

Key Parameters :

  • Catalysts : Sulfuric acid (H2_2SO4_4) or p-toluenesulfonic acid (PTSA) at 0.5–2 wt%.

  • Temperature : 60–80°C to prevent di-ester formation.

  • Solvent : Toluene or xylene to azeotropically remove water.

Table 1 : Esterification Efficiency Under Varied Conditions

CatalystTemp (°C)Time (h)Yield (%)
H2_2SO4_470485
PTSA65678

Chlorination of Monomethyl Terephthalate

The esterified product is then treated with chlorinating agents such as thionyl chloride (SOCl2_2) or phosgene (COCl2_2):

Monomethyl terephthalate+SOCl2MMTC+SO2+HCl\text{Monomethyl terephthalate} + \text{SOCl}2 \rightarrow \text{MMTC} + \text{SO}2 + \text{HCl}

Optimized Conditions :

  • Molar Ratio : 1:2.2 (monomethyl ester : SOCl2_2).

  • Catalysts : N,N-Dimethylformamide (DMF) or benzyltriethylammonium chloride (BTEAC) at 0.1–0.5 mol%.

  • Reaction Time : 5–10 hours under reflux (65–85°C).

Challenges :

  • Residual di-ester formation if chlorination is incomplete.

  • Corrosive byproducts (HCl, SO2_2) require efficient scrubbing systems.

Continuous Flow Synthesis Approaches

Microchannel reactors enable rapid, scalable MMTC production by enhancing heat/mass transfer. A patented method for terephthaloyl chloride synthesis provides a template:

Reactor Design and Parameters

  • Residence Time : 60 seconds at 100°C.

  • Pressure : 3 bar to maintain phosgene in liquid phase.

  • Catalyst Recovery : >98% reuse of vanadium-based catalysts.

Table 2 : Performance of Continuous Flow vs. Batch Reactors

ParameterBatch ReactorContinuous Flow
Yield (%)85–9095–98
Phosgene Utilization70–8090–95
Purity (%)99.599.9

Catalytic Systems and Reaction Optimization

Role of Lewis Acid Catalysts

Aluminum chloride (AlCl3_3) and iron(III) chloride (FeCl3_3) facilitate electrophilic substitution during chlorination:

RCOOCH3+SOCl2FeCl3RCOCl+CH3OSO2Cl\text{RCOOCH}3 + \text{SOCl}2 \xrightarrow{\text{FeCl}3} \text{RCOCl} + \text{CH}3\text{OSO}_2\text{Cl}

Catalyst Loading : 0.05–0.2 mol% achieves >90% conversion without side reactions.

Solvent-Free Methods

Melt-phase reactions at 150–170°C under vacuum reduce solvent waste and improve atom economy.

Purification and Characterization Techniques

Distillation and Decolorization

  • Vacuum Distillation : Isolates MMTC at 12–13 mmHg and 128–130°C.

  • Decolorizing Agents : Diatomite or activated carbon (2–8 wt%) remove impurities.

Analytical Validation

  • Gas Chromatography (GC) : Confirms purity >99.9% with <200 ppm residual TPA.

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3): δ 3.95 (s, 3H, OCH3_3), 8.15–8.30 (m, 4H, Ar-H) .

Q & A

Q. What are the standard synthesis routes for monomethyl terephthaloyl chloride, and how are yields optimized?

this compound is typically synthesized via two primary routes:

  • From terephthalic acid : Reacting terephthalic acid with thionyl chloride (SOCl₂) or phosgene under controlled anhydrous conditions, achieving yields up to 98% after purification via vacuum distillation .
  • From 4-iodobenzoyl chloride : This method involves coupling reactions with methyl-substituted precursors, yielding ~87% with careful temperature control to avoid side reactions . Key optimization factors include reagent purity, solvent selection (e.g., dichloromethane for inertness), and use of catalysts like dimethylformamide (DMF) to accelerate acyl chloride formation.

Q. Which characterization techniques are essential for verifying this compound purity and structure?

Standard methods include:

  • FTIR Spectroscopy : To confirm carbonyl (C=O) and acyl chloride (C-Cl) functional groups (peaks at ~1770 cm⁻¹ and ~850 cm⁻¹, respectively) .
  • NMR (¹H and ¹³C) : For structural elucidation; aromatic protons appear at δ 8.1–8.3 ppm, while methyl groups resonate at δ 3.9–4.1 ppm .
  • X-ray Diffraction (XRD) : For crystallinity analysis, particularly in polymer precursor applications .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity and toxicity:

  • Use PPE : Acid-resistant gloves (e.g., nitrile), full-face respirators, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhaling corrosive vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

  • Solvent Choice : Use anhydrous solvents (e.g., tetrahydrofuran) to suppress hydrolysis to terephthalic acid .
  • Temperature Control : Maintain ≤60°C to prevent thermal degradation, monitored via in-situ IR spectroscopy .
  • Catalyst Tuning : Replace DMF with less nucleophilic catalysts (e.g., pyridine derivatives) to reduce esterification side products .

Q. What methodologies resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (79–83°C) arise from purity differences. Mitigation strategies include:

  • Recrystallization : Purify using hexane/ethyl acetate mixtures.
  • DSC Analysis : Validate thermal behavior via differential scanning calorimetry to distinguish polymorphic forms .

Q. How does this compound’s reactivity influence polymer design for high-performance materials?

  • Aramid Fibers : Co-polymerize with paraphenylenediamine (PPD) via interfacial polymerization, adjusting stoichiometry for tensile strength (>3 GPa) .
  • Aerogels : Crosslink with isophthaloyl chloride and benzenetricarbonyl trichloride to enhance mechanical stability (compressive modulus ~10 MPa) .

Q. What advanced analytical techniques detect trace impurities or degradation products?

  • ESI-MS : Identifies low-concentration by-products (e.g., methyl esters) with ppm-level sensitivity .
  • DFT Calculations : Predict vibrational spectra (e.g., C-Cl stretching modes) to correlate experimental FTIR data with theoretical models .

Methodological Considerations

Q. How can computational modeling (e.g., DFT) guide experimental design for novel derivatives?

  • Simulate reaction pathways to predict energetically favorable intermediates, reducing trial-and-error synthesis. For example, DFT studies of terephthaloyl chloride’s electronic structure inform substituent effects on reactivity .

Q. What strategies address challenges in stabilizing this compound during storage?

  • Inert Atmosphere Storage : Use argon-filled desiccators to prevent hydrolysis.
  • Stabilizers : Add molecular sieves or anhydrous magnesium sulfate to absorb residual moisture .

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